Technical Guide: Synthesis of 1-(4-nitro-1H-indol-3-yl)ethanone
Technical Guide: Synthesis of 1-(4-nitro-1H-indol-3-yl)ethanone
This guide details the synthesis of 1-(4-nitro-1H-indol-3-yl)ethanone (also known as 3-acetyl-4-nitroindole ), a critical intermediate in the synthesis of the antibiotic Chuangxinmycin .
The synthesis of this molecule presents a specific challenge in heterocyclic chemistry: the 4-nitro group strongly deactivates the indole ring and sterically hinders the C3 position, making standard electrophilic aromatic substitution difficult.
Executive Summary & Strategic Analysis
Target Molecule: 1-(4-nitro-1H-indol-3-yl)ethanone CAS Registry Number: 4769-95-3 Primary Application: Key intermediate for Chuangxinmycin and related indole-dihydrothiopyran antibiotics.
The Synthetic Bottleneck
The core challenge lies in the electronic and steric effects of the nitro group at position 4.
-
Electronic Deactivation: The
group is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the indole C3 position. -
Regioselectivity Trap: A common error is attempting to synthesize this molecule via the nitration of 3-acetylindole . This route fails because the existing acetyl group at C3 directs the incoming nitro group primarily to the C6 position (yielding 3-acetyl-6-nitroindole), with the desired 4-nitro isomer obtained in only ~2% yield due to steric crowding.
The Solution: The most reliable synthetic strategy involves the direct C3-acylation of pre-functionalized 4-nitroindole . Because the ring is deactivated, standard Friedel-Crafts catalysts (like
Retrosynthetic Analysis
The retrosynthesis disconnects the acyl bond at the C3 position.
Figure 1: Retrosynthetic disconnection showing the direct acylation strategy.
Experimental Protocol: Direct Acylation of 4-Nitroindole
This protocol utilizes a strong Lewis acid to facilitate the attack of the acylium ion on the deactivated indole ring.
Method A: Dialkylaluminum Chloride Promoted Acylation (Recommended)
This method, adapted from Yoshino et al., avoids the polymerization often seen with
Reagents:
-
Substrate: 4-Nitroindole (1.0 equiv)
-
Acylating Agent: Acetyl Chloride (1.2–1.5 equiv)
-
Lewis Acid: Diethylaluminum Chloride (
) (1.5–2.0 equiv) [1.0 M in Hexane] -
Solvent: Dichloromethane (DCM), anhydrous
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with argon.
-
Solvation: Dissolve 4-nitroindole (1.62 g, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add
(20 mL, 1.0 M in hexane, 20 mmol) dropwise via syringe over 15 minutes. -
Acylation: Add Acetyl Chloride (1.1 mL, 15 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (Silica gel; EtOAc/Hexane 1:1). The 4-nitro group slows the reaction compared to unsubstituted indole.
-
Quenching: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous
(Caution: Gas evolution and aluminum salt precipitation). -
Workup: Dilute with DCM (50 mL). Filter the mixture through a pad of Celite to remove aluminum salts. Wash the filtrate with brine, dry over
, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes).
Expected Yield: 65–75% Characterization:
-
NMR (DMSO-
): 12.5 (br s, 1H, NH), 8.3 (s, 1H, C2-H), 7.9 (d, 1H), 7.8 (d, 1H), 7.4 (t, 1H), 2.6 (s, 3H, ). -
Note: The C2 proton is significantly deshielded due to the adjacent carbonyl and nitro groups.
Method B: Classical Vilsmeier-Haack Acetylation (Alternative)
If
Reagents:
-
4-Nitroindole (1.0 equiv)[1]
-
Phosphorus Oxychloride (
) (1.5 equiv) - -Dimethylacetamide (DMAc) (Solvent & Reagent)
Protocol:
-
Cool DMAc (10 mL/g indole) to 0–5 °C.
-
Add
dropwise with stirring to form the Vilsmeier complex (white precipitate/slurry). -
Add 4-nitroindole in one portion.
-
Heat the mixture to 90–100 °C for 4–6 hours. (Higher temperature required due to deactivation).
-
Pour onto ice/water. Basify to pH 9 with
(20%). -
Boil the aqueous mixture for 15 minutes to hydrolyze the iminium intermediate to the ketone.
-
Extract with EtOAc.
Mechanistic Insight & Troubleshooting
The reaction relies on the interplay between the Lewis acid and the electron-deficient ring.
Figure 2: Simplified mechanism of Lewis-acid mediated acylation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Lewis acid deactivated by moisture; Indole too deactivated. | Use fresh anhydrous reagents. Switch from |
| Polymerization | Acid strength too high ( | Use milder |
| N-Acylation | Low temperature or weak catalyst. | Ensure catalyst stoichiometry is |
| Wrong Isomer | Starting material impurity. | Verify 4-nitroindole purity. 6-nitroindole is a common contaminant in 4-nitroindole synthesis batches. |
Safety & Handling
-
Nitro Compounds: 4-Nitroindole is a nitroaromatic. While generally stable, avoid excessive heat or shock.
-
Organoaluminum Reagents:
is pyrophoric . Handle strictly under inert atmosphere. Have a Class D fire extinguisher available. -
Acid Chlorides: Corrosive and lachrymators. Use in a fume hood.
References
-
Okauchi, T., et al. (2000). General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters , 2(10), 1485–1487. Link
-
Kozikowski, A. P., & Greco, M. N. (1980).[5] Synthesis of the antibiotic alkaloid chuangxinmycin. Journal of the American Chemical Society , 102(3), 1165–1166. Link
-
Noland, W. E., et al. (1966).[5] Nitration of Indoles.[5][6][7] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry , 31(1), 65–69.[5] (Describes the failure of direct nitration). Link
-
Ottoni, O., et al. (2006). Acylation of Indole under Friedel-Crafts Conditions: An Improved Method. Organic Letters , 8(22), 5129–5132. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Acetylation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Nitration of 3-Acylindoles in the Presence of Metal MeCN Solvates and Synthesis of the Antibiotic Alkaloid Chuangxinmycin [jstage.jst.go.jp]
- 6. bhu.ac.in [bhu.ac.in]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
